Hydrogen Bond Donor Count Separates 7-Hydroxy from 7-Oxo and 7-Amino Analogs in Fragment-Based Screening Libraries
The target compound possesses exactly one hydrogen bond donor (the 7-OH) and three hydrogen bond acceptors, placing it in a distinct region of medicinal chemistry property space. The 7-oxo analog (CAS 2306264-15-1) has zero HBD and only two HBA, while the 7-amino analog (CAS 2168112-88-5) carries a basic amine that will be >99% protonated at physiological pH [1] . This fundamentally alters both the solubility–permeability balance and the capacity to form key hydrogen-bonding interactions with biological targets.
| Evidence Dimension | Hydrogen bond donor count (HBD) & hydrogen bond acceptor count (HBA) |
|---|---|
| Target Compound Data | HBD = 1; HBA = 3 |
| Comparator Or Baseline | 7-Oxo analog (HBD = 0; HBA = 2); 7-Amino analog (HBD = 1; HBA = 3; ionization state differs) |
| Quantified Difference | 1 additional H-bond donor relative to 7-oxo; neutral vs. largely cationic at pH 7.4 relative to 7-amino |
| Conditions | Computed properties: PubChem 2.2 (target, amino); Fluorochem datasheet (oxo) |
Why This Matters
Procurement decisions based on fragment library design require precise control over H-bond donor/acceptor topology; selecting the wrong analog yields false-negative or false-positive screening hits.
- [1] PubChem. (2025). Tert-butyl 7-hydroxy-1-azaspiro(3.5)nonane-1-carboxylate; CID 138112922. National Center for Biotechnology Information. View Source
